Valacyclovir-d4, Hydrochloride Valacyclovir-d4, Hydrochloride An isotope labelled derivative of valacyclovir. valacyclovir is an antiviral drug used in the management of herpes simplex, herpes zoster and herpes B.
Brand Name: Vulcanchem
CAS No.: 1331910-75-8
VCID: VC0196383
InChI: InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2;
SMILES: CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Molecular Formula: C13H16D4N6O4.HCl
Molecular Weight: 364.82

Valacyclovir-d4, Hydrochloride

CAS No.: 1331910-75-8

Cat. No.: VC0196383

Molecular Formula: C13H16D4N6O4.HCl

Molecular Weight: 364.82

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Valacyclovir-d4, Hydrochloride - 1331910-75-8

CAS No. 1331910-75-8
Molecular Formula C13H16D4N6O4.HCl
Molecular Weight 364.82
IUPAC Name [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
Standard InChI InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2;
SMILES CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Chemical Structure and Properties

Valacyclovir-d4, Hydrochloride is the deuterium-labeled analog of valacyclovir hydrochloride, containing four deuterium atoms incorporated into the ethyl linker region of the molecule. This strategic labeling provides mass spectrometric distinction while maintaining nearly identical chemical behavior to the non-deuterated compound.

Basic Chemical Information

The compound exhibits the following key chemical properties:

PropertyValue
Chemical Name[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
CAS Number1331910-75-8
Molecular FormulaC₁₃H₁₇D₄ClN₆O₄
Molecular Weight364.82 g/mol
PubChem CID135950976
Parent CompoundValacyclovir

The compound features a tetradeuterated ethoxy linker between the acyclovir moiety and the L-valine ester group. The deuterium substitution occurs specifically at the 1,1,2,2-positions of the ethyl chain, providing a +4 atomic mass unit difference from the non-deuterated analogue .

Relationship to Valacyclovir

Parent Compound Significance

Valacyclovir-d4, Hydrochloride is derived from valacyclovir, an L-valine ester prodrug of acyclovir. Valacyclovir itself is a widely used antiviral medication effective against herpes simplex virus (HSV) types 1 and 2, as well as varicella zoster virus . As a prodrug, valacyclovir significantly enhances the oral bioavailability of acyclovir by three- to five-fold compared to direct oral administration of acyclovir .

Pharmacological Context

The parent compound valacyclovir hydrochloride is an orally active antiviral drug approved for:

  • Treatment of herpes zoster (shingles)

  • Treatment and suppression of genital herpes

  • Treatment of herpes labialis (cold sores)

  • Reduction of herpes transmission

Valacyclovir has demonstrated efficacy in inhibiting HSV-1 with an IC50 value of approximately 2.9 μg/ml . The inhibitory mechanism involves conversion to acyclovir, which then interferes with viral DNA replication.

Analytical Applications

Internal Standard in Bioanalytical Methods

The primary application of Valacyclovir-d4, Hydrochloride is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides distinct mass spectrometric properties while maintaining nearly identical chromatographic behavior to valacyclovir .

Mass Spectrometric Characteristics

In LC-MS/MS analysis, Valacyclovir-d4 produces characteristic precursor-to-product ion transitions that are effectively utilized in multiple reaction monitoring (MRM) methods:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Valacyclovir-d4329.2152.1Positive
Valacyclovir325.2152.1Positive

This 4 Da mass shift in the precursor ion allows clear distinction between the analyte and internal standard while producing the same characteristic product ion (m/z 152.1) .

Matrix Effect Studies

Matrix effect studies have demonstrated that Valacyclovir-d4 shows consistent performance across various biological matrices, making it ideal for bioanalytical method development:

MatrixConcentration (nM)Matrix Effect (% Mean ± S.D.)
Mouse plasma200105.6 ± 8.0
Human plasma200103.4 ± 7.4

These values indicate minimal matrix interference, confirming the suitability of Valacyclovir-d4 hydrochloride as an internal standard for bioanalytical methods .

Synthesis and Preparation

Key Synthetic Considerations

Based on documented synthesis methods for valacyclovir, the preparation of Valacyclovir-d4, Hydrochloride likely involves similar key steps:

  • Protection of the amino group of L-valine (typically using N-t-BOC protection)

  • Coupling of the protected amino acid with acyclovir (featuring deuterated ethoxy linkage)

  • Removal of protecting groups

  • Salt formation with hydrochloric acid

The coupling reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N-ethyl carbodiimide (EDC) .

Applications in Pharmacokinetic Studies

Bioavailability and Metabolism Research

Valacyclovir-d4, Hydrochloride has proven invaluable in pharmacokinetic studies investigating the bioavailability and metabolism of valacyclovir. The compound allows precise measurement of valacyclovir and its metabolite acyclovir in plasma samples as small as 10 μL, enabling detailed pharmacokinetic analysis even with limited sample volumes .

Sensitive Analytical Methods

Researchers have developed highly sensitive LC-MS/MS methods utilizing Valacyclovir-d4 as an internal standard with impressive performance characteristics:

ParameterValue
Lower Limit of Quantification (LLOQ)2 nM
Linear Range2-5000 nM
Sample Volume Required10 μL
Gradient Run Time9 minutes

These methods allow precise quantification across a wide concentration range, making them suitable for various pharmacokinetic studies in both preclinical and clinical settings .

Quality Control and Pharmaceutical Analysis

Pharmaceutical Quality Analysis

System Suitability ParameterAcceptance Criteria
Theoretical Plate Number≥ 700
Symmetry Factor≤ 1.5
System Repeatability (RSD)≤ 1.0%

While these parameters are established for valacyclovir analysis, similar considerations would apply when developing methods involving Valacyclovir-d4, Hydrochloride .

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